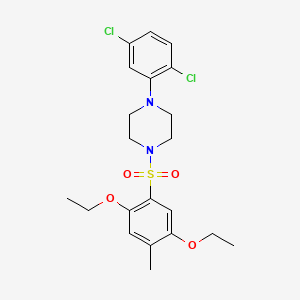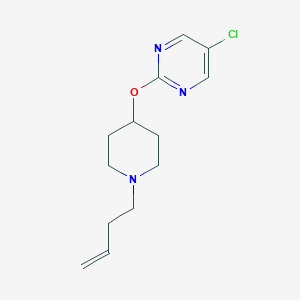
2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde” is an aromatic compound. It is a derivative of benzaldehyde, which is characterized by the presence of a trifluoromethoxy group and a nitro group on the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring with a trifluoromethoxy group, a nitro group, and a hydroxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 206.12 . Its boiling point is 82 °C at 60 mmHg, and its melting point is between 31-33 °C .Scientific Research Applications
Chemical Reactions and Synthesis
2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde and its derivatives are integral in various chemical syntheses and reactions. For instance, derivatives of this compound, like Picolinaldehyde 2-hydroxyanil and its variants, have been explored as analytical reagents. The introduction of different groups (methyl, chloro, nitro) at specific positions on the benzene nucleus significantly affects their basicity and reactivity with metal ions, forming strongly colored chelates in slightly basic media. These chelates can be extracted into organic solvents, showcasing their potential in analytical chemistry (Otomo & Kodama, 1973).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-5-1-4(3-13)7(14)6(2-5)12(15)16/h1-3,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRGAMGAOGQURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)
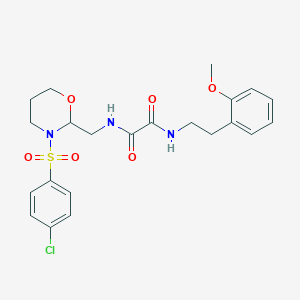
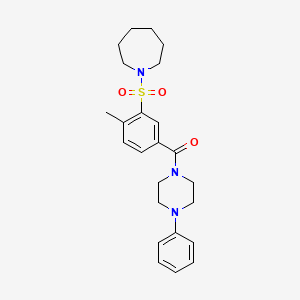

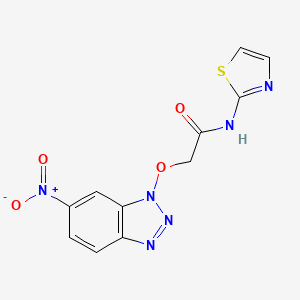

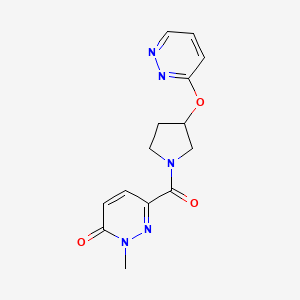
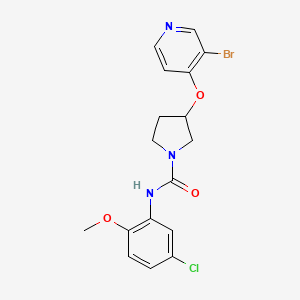
![2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2651307.png)
![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)
